4-Morpholinamine,3,5-dimethyl-,cis-(9CI)
Description
CAS Number: 152813-38-2
Molecular Formula: C₆H₁₄N₂O
Molecular Weight: 130.19 g/mol
Structure: A morpholine ring with two methyl groups at positions 3 and 5 in a cis-configuration. The InChI key (1S/C6H14N2O/c1-5-3-9-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6+) confirms the stereochemistry .
This compound belongs to the morpholine class, characterized by a six-membered ring containing one oxygen and one nitrogen atom. The cis-dimethyl substitution introduces steric and electronic effects that influence its reactivity and applications, particularly in pharmaceuticals or agrochemical synthesis.
Properties
CAS No. |
152813-38-2 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.191 |
IUPAC Name |
(3R,5S)-3,5-dimethylmorpholin-4-amine |
InChI |
InChI=1S/C6H14N2O/c1-5-3-9-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6+ |
InChI Key |
BERKOVZFCSNAEZ-OLQVQODUSA-N |
SMILES |
CC1COCC(N1N)C |
Synonyms |
4-Morpholinamine,3,5-dimethyl-,cis-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinamine,3,5-dimethyl-,cis-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available morpholine.
Methylation: The morpholine undergoes methylation at the 3 and 5 positions. This can be achieved using methylating agents such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Amination: The methylated morpholine is then subjected to amination to introduce the amine group at the 4 position. This can be done using reagents like ammonia (NH3) or amine derivatives under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 4-Morpholinamine,3,5-dimethyl-,cis-(9CI) may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinamine,3,5-dimethyl-,cis-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The amine group at the 4 position can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
4-Morpholinamine,3,5-dimethyl-,cis-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Morpholinamine,3,5-dimethyl-,cis-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methyl groups at the 3 and 5 positions may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Morpholine, 4-acetyl-2,6-dimethyl-,cis-(9CI) (CAS 115614-51-2)
Molecular Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol Key Differences:
- Substituents : Features an acetyl group at position 4 and methyl groups at positions 2 and 6 (vs. 3,5-dimethyl in the target compound).
- Physical Properties : Predicted density (0.983 g/cm³) and boiling point (264.1°C) are higher due to increased molecular weight and polarity from the acetyl group .
- Reactivity : The acetyl group reduces basicity compared to the amine in the target compound, altering its suitability for acid-catalyzed reactions.
[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid
Key Differences :
- Structural Complexity : Incorporates a purine base and phosphinic acid group, unlike the simpler dimethylamine substitution in the target compound.
- Applications : Likely used in nucleotide analog synthesis or enzyme inhibition studies, whereas the target compound may serve as a precursor in agrochemicals .
Morpholine,4-[(2-aminoethyl)sulfonyl]- (9CI) (CAS 173336-66-8)
Molecular Formula : C₆H₁₄N₂O₃S
Molecular Weight : 194.25 g/mol
Key Differences :
- Functional Groups : A sulfonyl group linked to an ethylamine chain (vs. dimethylamine groups).
- Electronic Effects : The sulfonyl group is electron-withdrawing, reducing nucleophilicity compared to the target compound’s amine group .
Comparison with Non-Morpholine Derivatives
Carbamothioic Chloride Derivatives (e.g., 4-Fluorophenylmethyl variant)
Key Differences :
- Core Structure : Replaces morpholine with a carbamothioic chloride backbone.
- Substituent Effects : Halogen substitutions (F, Cl, Br) influence reactivity and biological activity. For example, fluorine’s electronegativity enhances stability in metabolic pathways, unlike the methyl groups in the target compound .
cis-Nonachlor (CAS 5103-73-1)
Molecular Formula : C₁₀H₅Cl₉
Applications : Insecticide component with a polychlorinated bicyclic structure.
Key Differences :
- Chlorination : High chlorine content increases environmental persistence and toxicity compared to the target compound’s nitrogen-oxygen framework .
Stereochemical and Positional Isomer Comparisons
cis- vs. trans-Isomers
- Example : cis-1,3-Dichloropropene (nematocide) vs. trans-isomer.
- Impact: The cis-configuration in the target compound may enhance binding to chiral biological targets, similar to how cis-nonachlor exhibits insecticidal activity .
Methyl Substitution Position
- Example : 2,6-Dimethylmorpholine derivatives vs. 3,5-dimethyl substitution in the target compound.
Data Tables
Table 1: Structural and Physical Property Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Boiling Point (°C) |
|---|---|---|---|---|
| 4-Morpholinamine,3,5-dimethyl-,cis | C₆H₁₄N₂O | 130.19 | 3,5-dimethyl, cis | Not reported |
| 4-Acetyl-2,6-dimethylmorpholine | C₈H₁₅NO₂ | 157.21 | 2,6-dimethyl, acetyl | 264.1 |
| Morpholine sulfonamide derivative | C₆H₁₄N₂O₃S | 194.25 | Sulfonyl, ethylamine | Not reported |
Table 2: Application Comparison
| Compound Name | Primary Applications | Key Functional Groups |
|---|---|---|
| 4-Morpholinamine,3,5-dimethyl-,cis | Pharmaceutical intermediates | Amine, cis-dimethyl |
| cis-Nonachlor | Insecticide component | Polychlorinated bicyclic |
| Furconazole-cis | Fungicide | Triazole, morpholine-like |
Research Findings and Implications
- Stereochemistry: The cis-configuration in the target compound may enhance bioavailability in drug delivery systems, as seen in cis-nonachlor’s pesticidal efficacy .
- Substituent Effects : Methyl groups at 3,5 positions likely reduce solubility in polar solvents compared to acetylated or sulfonated derivatives .
Q & A
Q. What synthetic strategies are effective for achieving high stereochemical purity in the synthesis of 4-Morpholinamine,3,5-dimethyl-,cis-(9CI)?
- Methodological Answer : The compound’s stereochemistry (cis-configuration) is critical for its reactivity. A plausible route involves ring-closing reactions of substituted morpholine precursors under controlled conditions. For example, using chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) during the cyclization step can enhance stereoselectivity . Post-synthesis purification via chiral column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to isolate the cis-isomer. Confirm purity using chiral HPLC with a cellulose-based stationary phase.
Q. Which analytical techniques are most reliable for characterizing the molecular structure and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can identify substituent positions and confirm the morpholine ring structure. NOESY experiments are essential to verify the cis-configuration by detecting spatial proximity between methyl groups at positions 3 and 5 .
- Mass Spectrometry : High-resolution ESI-MS (electrospray ionization) confirms the molecular formula (C₆H₁₄N₂O, MW 130.19) and detects fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry and bond angles, though crystallization may require slow evaporation in non-polar solvents like hexane .
Q. How can researchers address discrepancies between experimental and computational data (e.g., predicted vs. observed pKa or boiling points)?
- Methodological Answer : Discrepancies often arise from approximations in computational models. For example, predicted boiling points (e.g., 319.7±21.0°C for a related compound ) may differ from experimental values due to intermolecular interactions. To resolve this:
- Refine computational parameters (e.g., DFT functional choice, solvent models) using software like Gaussian or ORCA.
- Validate predictions with empirical measurements (e.g., differential scanning calorimetry for thermal stability).
- Cross-reference with structurally analogous compounds (e.g., morpholine derivatives in ) to identify systematic errors.
Advanced Research Questions
Q. What experimental designs are suitable for probing the influence of the cis-configuration on reactivity in catalytic or biological systems?
- Methodological Answer :
- Comparative Studies : Synthesize and test both cis- and trans-isomers in model reactions (e.g., nucleophilic substitutions) to assess stereochemical effects on reaction rates or product distribution .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to study rate-determining steps influenced by steric hindrance from the cis-methyl groups.
- Molecular Dynamics Simulations : Simulate binding interactions in enzyme active sites (e.g., cytochrome P450) to predict metabolic stability or inhibitory effects .
Q. How can researchers optimize the compound’s stability under varying pH conditions for applications in aqueous-phase catalysis?
- Methodological Answer :
- pH-Dependent Stability Assays : Conduct accelerated degradation studies (e.g., 40°C, 75% RH) across pH 2–12. Monitor decomposition via LC-MS and identify degradation products.
- Protecting Group Strategies : Introduce temporary protecting groups (e.g., Boc for amines) during synthesis to enhance stability, followed by deprotection under mild conditions .
- Co-solvent Systems : Use water-miscible solvents (e.g., DMSO or acetone) to improve solubility while minimizing hydrolysis .
Q. What computational approaches are effective for modeling the compound’s interactions with transition-metal catalysts?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate ligand-metal coordination, focusing on the morpholine nitrogen’s lone pair and methyl group steric effects.
- Energy Decomposition Analysis (EDA) : Quantify contributions of electrostatic, dispersion, and steric interactions using packages like ADF.
- Machine Learning : Train models on existing datasets of morpholine-metal complexes (e.g., from ) to predict catalytic activity or selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
